4-Chloro-7-methoxyquinazolin-6-ol 4-Chloro-7-methoxyquinazolin-6-ol
Brand Name: Vulcanchem
CAS No.: 574745-97-4
VCID: VC3754144
InChI: InChI=1S/C9H7ClN2O2/c1-14-8-3-6-5(2-7(8)13)9(10)12-4-11-6/h2-4,13H,1H3
SMILES: COC1=C(C=C2C(=C1)N=CN=C2Cl)O
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

4-Chloro-7-methoxyquinazolin-6-ol

CAS No.: 574745-97-4

Cat. No.: VC3754144

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-methoxyquinazolin-6-ol - 574745-97-4

CAS No. 574745-97-4
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name 4-chloro-7-methoxyquinazolin-6-ol
Standard InChI InChI=1S/C9H7ClN2O2/c1-14-8-3-6-5(2-7(8)13)9(10)12-4-11-6/h2-4,13H,1H3
Standard InChI Key ZBOFUZBKDHGCAF-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)N=CN=C2Cl)O
Canonical SMILES COC1=C(C=C2C(=C1)N=CN=C2Cl)O

Physical and Chemical Properties

Structural Characteristics

4-Chloro-7-methoxyquinazolin-6-ol possesses a molecular formula of C9H7ClN2O2 with a molecular weight of 210.62 g/mol . The compound features a quinazoline core with three functional groups: a chlorine atom at the C-4 position, a methoxy group at the C-7 position, and a hydroxyl group at the C-6 position. This arrangement of functional groups contributes to its unique chemical reactivity and potential for derivatization. The presence of these substituents creates a compound with both hydrophilic and hydrophobic regions, which may influence its solubility characteristics and interactions with biological systems. The nitrogen atoms in the quinazoline ring provide basic sites for potential hydrogen bonding interactions, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor.

Chemical Reactivity

The chemical reactivity of 4-Chloro-7-methoxyquinazolin-6-ol is largely determined by its functional groups. The chlorine at position 4 serves as a good leaving group, making this position susceptible to nucleophilic substitution reactions, particularly with amines . This reactivity is frequently exploited in the synthesis of 4-amino-substituted quinazoline derivatives. The hydroxyl group at position 6 can participate in various reactions including esterification, as evidenced by the formation of its acetate derivative . The methoxy group at position 7 generally functions as an electron-donating group, potentially influencing the electronic properties of the aromatic system. Together, these functional groups provide multiple sites for potential chemical modifications, making 4-Chloro-7-methoxyquinazolin-6-ol a versatile intermediate in the synthesis of more complex molecules.

Synthesis and Preparation Methods

Synthesis from 6-Acetoxy-4-chloro-7-methoxyquinazoline

One of the most well-documented synthesis routes for 4-Chloro-7-methoxyquinazolin-6-ol involves the reaction of 6-acetoxy-4-chloro-7-methoxyquinazoline with methanolic ammonia. According to the reported procedure, a suspension of 4-chloro-7-methoxyquinazolin-6-yl acetate (10.1 g, 40 mmol) in 6N methanolic ammonia (200 ml) is stirred at room temperature for 90 minutes . After this reaction period, the solvents are evaporated under vacuum, water is added, and the resulting suspension is filtered. The solid obtained is washed with water and ether, then dried under high vacuum in the presence of phosphorus pentoxide to yield 4-chloro-7-methoxyquinazolin-6-ol (7.9 g, 94%) . This method provides a high-yield approach to the target compound with relatively mild reaction conditions and straightforward purification steps.

Alternative Synthetic Approaches

An alternative method for preparing 4-Chloro-7-methoxyquinazolin-6-ol involves the chlorination of 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-alcohol acetate. In this approach, dichloromethane is used as the solvent, with thionyl chloride as the chlorinating agent and N,N-dimethylformamide as a catalyst . The reaction mixture is refluxed for several hours, after which the system is cooled to room temperature and the pH is adjusted using sodium bicarbonate. Following centrifugation and evaporation, 4-chloro-7-methoxyquinazolin-6-ol acetate is obtained, which can be further processed to yield the target compound . Another approach uses phosphorus oxychloride instead of thionyl chloride for the chlorination step, following a similar procedure but with chloroform as the solvent . These alternative methods provide options for synthesis based on available reagents and equipment, though they may involve intermediate acetate forms that require additional steps for conversion to the final hydroxyl compound.

Synthetic Applications and Derivatives

4-Chloro-7-methoxyquinazolin-6-ol serves as an important intermediate in the synthesis of various bioactive quinazoline derivatives. One significant application is in the preparation of 4-aminoquinazoline compounds, which are achieved through nucleophilic substitution of the chlorine at position 4 with various anilines . For example, the reaction with 4-chloroaniline yields 4-[(4-chlorophenyl)amino]-7-methoxyquinazolin-6-ol, while the reaction with 4-methoxyaniline produces 7-methoxy-4-[(4-methoxyphenyl)amino]quinazolin-6-ol . These derivatives have been investigated for their potential pharmaceutical applications, particularly as inhibitors of epidermal growth factor receptor (EGFR) in cancer treatment. The versatility of 4-Chloro-7-methoxyquinazolin-6-ol in these transformations highlights its importance as a building block in medicinal chemistry and drug development.

Applications and Research Findings

Research in Cancer Therapeutics

Quinazoline derivatives have emerged as a new class of cancer chemotherapeutic agents, with particular focus on their activity as EGFR inhibitors . While 4-Chloro-7-methoxyquinazolin-6-ol itself serves primarily as an intermediate, its derivatives have shown promising results in cancer research. The presence of the chlorine at position 4 allows for substitution with various anilines to create compounds with tailored biological activities. These 4-aminoquinazoline derivatives have been extensively studied for their anticancer properties, with several compounds progressing to clinical trials and some achieving approval for clinical use. The structural features of 4-Chloro-7-methoxyquinazolin-6-ol, particularly the methoxy and hydroxyl groups, can be retained or modified in these derivatives to optimize properties such as solubility, bioavailability, and receptor binding affinity.

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